molecular formula C13H9Cl2N3O2S B1523358 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 934524-10-4

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1523358
M. Wt: 342.2 g/mol
InChI Key: DTDGVNQSPAWHTH-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (DC7T) is a heterocyclic compound found in nature and can be synthesized in the laboratory. It is a member of the pyrrolo[2,3-d]pyrimidine family, which are nitrogen-containing heterocycles found in a variety of natural products. DC7T has been studied for its potential medicinal properties, including its ability to act as an anti-inflammatory, anti-fungal, and anti-cancer agent.

Scientific Research Applications

Synthesis of Nucleosides and Analogs

  • Research has demonstrated the synthesis of various 4-substituted pyrrolo[2,3-d]pyrimidine 2′, 3′-dideoxyribofuranosides, including derivatives from 4-chloro-7-(2,3-dideoxy-β-D-glycero-pentofuranosyl)-7H-pyrrolo [2,3-d]pyrimidine, for potential pharmaceutical applications (Seela, Muth, & Bindig, 1988).

Chemical Transformations and Synthesis

  • Studies have shown the selective N-7 glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, leading to the synthesis of β-anomer derivatives, which could serve as intermediates for various pharmaceutical compounds (Seela & Driler, 1984).
  • The compound's nucleophilic displacement properties have been explored for creating pyrrolo[2,3-d]pyrimidine derivatives (Seela, Peng, Eickmeier, & Reuter, 2006).

Optical and Fluorescent Properties

  • Pyrrolo[2,3-d]pyrimidines have been synthesized to study their optical properties, demonstrating the potential for developing chromophores with tunable energy levels, beneficial in materials science and optoelectronics (Bucevičius et al., 2015).

Large-scale Synthesis and Pharmaceutical Potential

  • A short and efficient synthesis method for pyrrolo[2,3-d]pyrimidines has been developed, presenting a more ecological and economical process, with potential implications in the pharmaceutical industry (Fischer & Misun, 2001).

Antiviral Activity

  • Certain 4-substituted and 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have been synthesized and tested for their antiviral activity, showing potential as therapeutic agents against various viruses (Saxena et al., 1988).

Interaction with Other Chemical Compounds

  • The interaction of pyrrolo[2,3-d]pyrimidines with other chemicals, such as glycine esters, has been studied, leading to the synthesis of biologically active compounds with potential pharmaceutical applications (Zinchenko et al., 2018).

Synthesis of Nucleoside Antibiotics

  • Research on the synthesis of pyrrolo[2,3-d]pyrimidine nucleosides related to antibiotics has been conducted, contributing to the development of new antibacterial and antiviral compounds (Hinshaw et al., 1969).

properties

IUPAC Name

2,4-dichloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-7-6-10-11(14)16-13(15)17-12(10)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDGVNQSPAWHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=C(N=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705152
Record name 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

934524-10-4
Record name 2,4-Dichloro-7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44TZH2Y76U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.59 g, 8.46 mmol), p-toluenesulfonyl chloride (1.93 g, 10.1 mmol) and triethylamine (TEA) (2.35 mL, 16.9 mmol) in CH2Cl2 (15 mL), dimethylaminopyridine (DMAP) (27 mg, 0.22 mmol) was added. As soon as the DMAP was added, the suspension became clear. The solution was then stirred at room temperature for 1 h. It was washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4 and concentrated in vacuo to give 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (2.55 g).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.35 mL
Type
reactant
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Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.67 g, 8.88 mmol), p-toluenesulfonyl chloride (1.72 g, 9.02 mmol) and triethylamine (2.50 mL, 18.0 mmol) in CH2C2 (15 mL), dimethylaminopyridine (30 mg, 0.24 mmol) was added. It was stirred at room temperature for 20 h. Water and CH2Cl2 were added. The organic phase was separated, washed with 1N HCl, then with 5% NaHCO3, dried over Na2SO4, concentrated in vacuo to give 2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine as a solid (3.03 g).
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3
Citations
R Wang, Y Chen, X Zhao, S Yu, B Yang, T Wu… - European Journal of …, 2019 - Elsevier
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives possessing a dimethylphosphine oxide moiety were designed, synthesized and evaluated as novel Focal adhesion kinase (FAK) …
Number of citations: 24 www.sciencedirect.com
C Wang, J Xia, Y Lei, R Lu, M Zhang, H Lv… - Bioorganic & Medicinal …, 2022 - Elsevier
PAK4 has been validated as a crucial effector of various signal pathways and play an important role in driving tumor progression. Here, we developed a series of 7H-pyrrolo [2,3-d] …
Number of citations: 5 www.sciencedirect.com
R Wang, X Zhao, S Yu, Y Chen, H Cui, T Wu, C Hao… - Bioorganic …, 2020 - Elsevier
Focal adhesion kinase (FAK) is an intracellular non-receptor tyrosine kinase responsible for development of various tumor types. Aiming to explore new potent inhibitors, two series of 2,…
Number of citations: 19 www.sciencedirect.com

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